molecular formula C12H15BrClN3O B1464701 (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone CAS No. 1458679-34-9

(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone

Cat. No.: B1464701
CAS No.: 1458679-34-9
M. Wt: 332.62 g/mol
InChI Key: KJINGOONERRBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is a versatile chemical used in various scientific research fields. Its unique properties make it valuable for studying chemical reactions and developing new compounds.

Scientific Research Applications

(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor binding.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone typically involves a multi-step process. The initial step often includes the halogenation of pyridine derivatives, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, with temperatures maintained between 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chloropyridin-3-yl)-(4-methylpiperazin-1-yl)-methanone
  • (5-Bromo-2-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)-methanone

Uniqueness

Compared to similar compounds, (5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone exhibits unique properties such as enhanced binding affinity and specificity for certain molecular targets. This makes it particularly valuable in research applications where precise interactions are crucial.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN3O/c1-2-16-3-5-17(6-4-16)12(18)10-7-9(13)8-15-11(10)14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJINGOONERRBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
Reactant of Route 5
Reactant of Route 5
(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-chloro-pyridin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.